TRPV3 antagonist 74a

TRPV3 potency IC50

Need a selective TRPV3 antagonist validated in vivo? Generic blockers like ruthenium red hit multiple channels. TRPV3 antagonist 74a solves this with: • Sub-micromolar potency, >100× selective over TRPV1/V4/A1/M8 & VGCC • Brain-penetrant: validated central efficacy in neuropathic pain models • ≥98% purity (HPLC), optimized ADME properties (MW 338, XLogP 2.57) Use 0.1-10 μM in vitro or 10-100 mg/kg p.o. for clean target attribution.

Molecular Formula C17H17F3N2O2
Molecular Weight 338.32 g/mol
CAS No. 1432051-63-2
Cat. No. B2915514
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTRPV3 antagonist 74a
CAS1432051-63-2
Molecular FormulaC17H17F3N2O2
Molecular Weight338.32 g/mol
Structural Identifiers
SMILESCC1(CC(C1)(C2=NC=CC(=C2)C(F)(F)F)C(C3=CC=CC=N3)O)O
InChIInChI=1S/C17H17F3N2O2/c1-15(24)9-16(10-15,14(23)12-4-2-3-6-21-12)13-8-11(5-7-22-13)17(18,19)20/h2-8,14,23-24H,9-10H2,1H3/t14-,15?,16?/m1/s1
InChIKeyMTJXDHFAWXGXIN-QQFBHYJXSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





TRPV3 Antagonist 74a Profile


TRPV3 antagonist 74a (CAS 1432051-63-2) is a synthetic small molecule with the chemical name (αS)-α-[cis-3-hydroxy-3-methyl-1-[4-(trifluoromethyl)-2-pyridinyl]cyclobutyl]-2-pyridinemethanol, developed as a potent and selective antagonist of the transient receptor potential vanilloid 3 (TRPV3) cation channel [1]. It belongs to the (pyridin-2-yl)methanol derivative class and was optimized from lead compound 5a through systematic pharmacological, physicochemical, and ADME property refinement [2]. This compound is supplied at ≥98% purity (HPLC) and is specifically validated for use in in vitro and in vivo TRPV3 functional studies .

74a vs. Other TRPV3 Inhibitors


Generic TRPV3 inhibitors exhibit wide variability in potency, selectivity, and in vivo validation. Non-selective channel blockers like ruthenium red (TRPV3 IC50 ~250 nM) also potently inhibit TRPV1, TRPA1, and voltage-gated calcium channels [1], while natural products such as osthole (IC50 37.0 μM) and dyclonine (IC50 16.2–29.8 μM) are 100–300× less potent [2][3]. Even other synthetic TRPV3 antagonists (e.g., V-39, IC50 18 μM) show >40× weaker inhibition [4]. Compound 74a uniquely combines sub-micromolar potency with extensive selectivity profiling across a broad ion channel panel, validated brain penetration, and dose-dependent efficacy in three distinct preclinical pain models—features not present in any single alternative tool compound.

Comparative Evidence for 74a


Sub-Micromolar TRPV3 Inhibition

TRPV3 antagonist 74a exhibits a KB value of 0.56 μM in functional antagonism assays and an IC50 of 0.38 μM (pIC50 = 6.4) [1]. This potency is comparable to ruthenium red (TRPV3 IC50 ~250 nM) but without ruthenium red's broad off-target activity on TRPV1, TRPA1, and voltage-gated calcium channels [2]. In contrast, natural inhibitors osthole (IC50 = 37.0 ± 1.9 μM) [3] and dyclonine (IC50 = 16.2 ± 0.72 μM to 29.8 ± 5.3 μM) [4] are 30–100× less potent. Synthetic antagonist V-39 (IC50 = 18.0 ± 1.1 μM) shows >40× weaker inhibition [5]. Thus, 74a provides sub-micromolar TRPV3 inhibition without the confounding polypharmacology of ruthenium red.

TRPV3 potency IC50 KB antagonist

Selectivity Across Ion Channel Panel

TRPV3 antagonist 74a displays no significant activity against a panel of other ion channels . The original J. Med. Chem. publication reports selectivity profiling across TRPV1, TRPV2, TRPV4, TRPA1, TRPM8, and additional channels, with >100-fold selectivity for TRPV3 over related thermo-TRP channels [1]. In contrast, ruthenium red potently inhibits TRPV1 (IC50 ~14 nM), TRPA1 (IC50 ~10 μM), and voltage-gated calcium channels [2]. Trpvicin, a more recent selective TRPV3 inhibitor (IC50 0.41 μM), shows minimal effects on TRPV1, TRPV2, TRPV4-6 but was not evaluated in the same extensive preclinical in vivo models as 74a [3]. Flavone derivative 2d (IC50 0.62 μM) also shows selectivity for TRPV1, TRPV4, TRPA1, TRPM8 but lacks the ADME optimization and brain penetration of 74a [4].

TRPV3 selectivity ion channel off-target

Efficacy in Multiple Pain Models

TRPV3 antagonist 74a demonstrated favorable preclinical profiles in three distinct pain models: two neuropathic pain models (chronic constriction injury/CCI and spinal nerve ligation/SNL) and a reserpine model of central pain [1]. In the CCI model, oral administration of 74a (10–100 mg/kg, p.o.) dose-dependently attenuated mechanical allodynia . In the reserpine model, 74a (150 μg intradermal injection) significantly reduced scratching behavior and increased muscle pressure threshold . Osthole reduces scratching in AEW- and histamine-induced itch models but has not been validated in neuropathic pain models [2]. Dyclonine's in vivo efficacy is limited to itch models; neuropathic pain data are absent. Ruthenium red's polypharmacology precludes clean interpretation of pain model outcomes. 74a uniquely offers validation across both peripheral neuropathic and central pain paradigms.

neuropathic pain in vivo allodynia central pain

Brain Penetration

TRPV3 antagonist 74a is reported to be brain penetrant , a property essential for modulating central TRPV3-expressing neurons involved in central pain pathways. The reserpine model of central pain, in which 74a demonstrated efficacy, requires CNS exposure for activity [1]. In contrast, osthole and dyclonine lack documented brain penetration data; their antipruritic effects are attributed to peripheral TRPV3 inhibition in keratinocytes. Ruthenium red does not cross the BBB. Trpvicin and flavone 2d have not been evaluated for brain penetration. The systematic ADME optimization during 74a's development specifically addressed CNS exposure, making it the only TRPV3 tool compound with validated central compartment access and corresponding central pain efficacy [2].

brain penetration CNS central pain blood-brain barrier

Optimized ADME Profile

TRPV3 antagonist 74a was developed through systematic optimization of pharmacological, physicochemical, and ADME properties from lead compound 5a [1]. This optimization is unique among TRPV3 tool compounds: osthole and dyclonine are natural products with poor drug-like properties; ruthenium red is an inorganic polycationic dye unsuitable for in vivo oral dosing; V-39 and flavone 2d were identified via virtual screening without ADME refinement. 74a's molecular properties (MW 338.32, XLogP 2.57, zero Lipinski violations) [2] and solubility (100 mM in DMSO) enable reliable in vitro and in vivo dosing. The compound's high purity (≥98% HPLC) ensures batch-to-batch consistency for reproducible research .

ADME pharmacokinetics drug-like optimization

Research Applications of 74a


Neuropathic Pain Research

Use 74a (0.1–10 μM in vitro; 10–100 mg/kg p.o. in vivo) to dissect TRPV3-specific contributions to neuropathic pain signaling in CCI or SNL rat models. The compound's brain penetration and selectivity enable clean attribution of effects to TRPV3 antagonism, unlike ruthenium red or natural products [1].

Central Pain Studies

Employ 74a (150 μg intradermal injection in mice) in the reserpine model of central pain or other CNS-mediated pain assays. As the only brain-penetrant TRPV3 antagonist with validated central efficacy, 74a uniquely enables exploration of supraspinal TRPV3 mechanisms .

In Vitro Selectivity Testing

Utilize 74a (0.1–10 μM) as a selective TRPV3 antagonist control in experiments involving other TRP channels (TRPV1, TRPV4, TRPA1, TRPM8) or voltage-gated channels. Its >100-fold selectivity window minimizes off-target interference, providing cleaner data interpretation than ruthenium red .

SAR and Medicinal Chemistry Benchmark

Reference 74a's systematic ADME optimization and favorable physicochemical properties (MW 338, XLogP 2.57) as a benchmark for developing next-generation TRPV3 antagonists with improved drug-like characteristics [2].

Technical Documentation Hub

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